![molecular formula C14H30Si2 B2471901 Triisopropyl[(trimethylsilyl)ethynyl]silane CAS No. 107474-02-2](/img/structure/B2471901.png)
Triisopropyl[(trimethylsilyl)ethynyl]silane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Triisopropyl[(trimethylsilyl)ethynyl]silane, also known as TIPS-silane, is a chemical compound that is widely used in organic synthesis and biochemistry. TIPS-silane is a silylating agent, meaning that it can be used to add a silyl group to a molecule. It is a colorless liquid with a boiling point of 66-68 °C and a melting point of -46 °C. TIPS-silane has a variety of applications, from synthesizing organic compounds to studying biochemical pathways.
Applications De Recherche Scientifique
Radical-Based Reducing Agent in Synthesis Tris(trimethylsilyl)silane has been identified as an effective reducing agent for various organic compounds and as a hydrosilylating agent for ketones and alkenes. It mediates the formation of intermolecular carbon-carbon bonds through radicals, accommodating diverse organic substrates. This compound exhibits high reactivity, especially towards substrates activated by neighboring π-electron systems or electron-withdrawing groups (Ballestri et al., 1991).
Synthesis and Structure of Derivatives The synthesis and structural analysis of derivatives of tetrakis((trimethylsilyl)ethynyl)silane have been conducted. The stepwise desilylation of the material and isolation of partially protected species highlight its robustness and the lack of thermal sensitivity, which is crucial for practical applications in synthetic chemistry (Geyer, Rominger, & Bunz, 2014).
Versatile Radical Reagent in Organic Chemistry Tris(trimethylsilyl)silane has emerged as a valuable reagent in organic chemistry over the past three decades. Its applications range from functional group insertion and transformations to the preparation of complex molecules, polymers, surfaces, and new materials, showcasing its versatility and significance in synthetic organic chemistry (Chatgilialoglu, Ferreri, Landais, & Timokhin, 2018).
Innovative Applications in Polymerization Recent studies have highlighted the strategic role of tris(trimethylsilyl)silane in polymerization, especially in photo-induced radical polymerization of olefins and photo-promoted cationic polymerization of epoxides. This underscores its potential in the field of polymer science and engineering (Chatgilialoglu & Lalevée, 2012).
Chemical Processes and Synthetic Strategies Tris(trimethylsilyl)silane is efficient in forming carbon-centered radicals from various derivatives, including oxathiolane and thiazolidine, by selective cleavage of carbon-sulfur bonds. This highlights its application in facilitating specific chemical transformations (Arya, Lesage, & Wayner, 1991).
Mécanisme D'action
Mode of Action
It is known that organosilicon compounds like this one can interact with various functional groups in organic synthesis .
Biochemical Pathways
It is known that organosilicon compounds can participate in various chemical reactions, but the exact pathways and downstream effects are subject to the specific reaction conditions .
Pharmacokinetics
As a result, its impact on bioavailability is currently unknown .
Result of Action
More research is needed to fully understand the effects of this compound .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Triisopropyl[(trimethylsilyl)ethynyl]silane. Factors such as temperature, pH, and the presence of other chemicals can affect the compound’s reactivity .
Propriétés
IUPAC Name |
trimethyl-[2-tri(propan-2-yl)silylethynyl]silane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H30Si2/c1-12(2)16(13(3)4,14(5)6)11-10-15(7,8)9/h12-14H,1-9H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZADMVBSHDANSRO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)[Si](C#C[Si](C)(C)C)(C(C)C)C(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H30Si2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.56 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
107474-02-2 |
Source


|
| Record name | triisopropyl(2-trimethylsilylethynyl)silane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

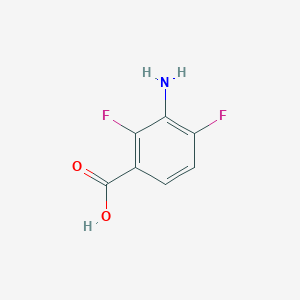
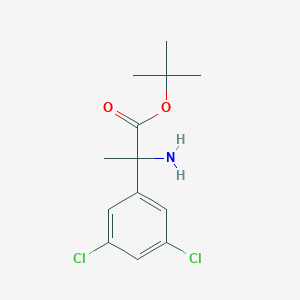
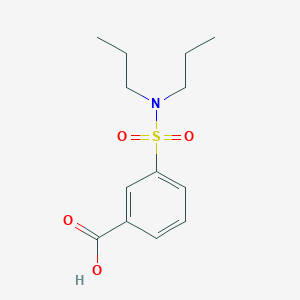
![1-(4-bromobenzoyl)-1',6'-dimethyl-1'H-spiro[piperidine-4,2'-quinazolin]-4'(3'H)-one](/img/structure/B2471824.png)
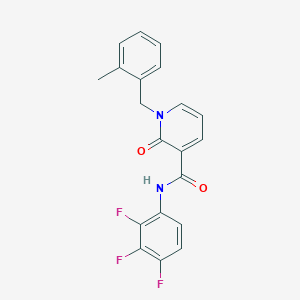
![N-(4-chlorobenzyl)-N'-[2-[(4-chlorophenyl)sulfonyl]-2-(2-thienyl)ethyl]ethanediamide](/img/structure/B2471826.png)
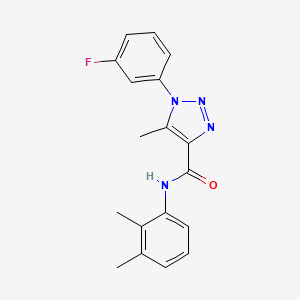
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((1-(3-hydroxypropyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2471829.png)
![6-(3-Ethoxypropyl)-4,7,8-trimethyl-2-[(4-methylphenyl)methyl]purino[7,8-a]imidazole-1,3-dione](/img/structure/B2471832.png)
![2-(4-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperazin-1-yl)pentanoic acid](/img/structure/B2471834.png)
![N-(2-methoxyphenyl)-1-(pyridin-3-yl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2471835.png)
![(2S)-2-Amino-6-[3-hydroxy-4-(hydroxymethyl)pyridin-1-ium-1-yl]hexanoic acid;2,2,2-trifluoroacetate](/img/structure/B2471836.png)
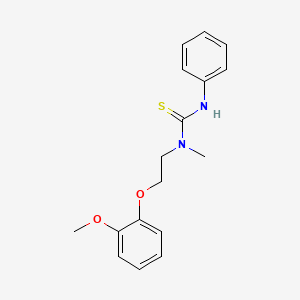
![N-(4H-chromeno[4,3-d]thiazol-2-yl)-2-(4-methoxy-3-methylphenyl)acetamide](/img/structure/B2471841.png)